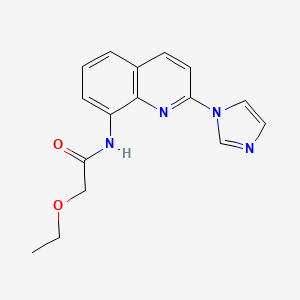

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide, also known as IQ-1E, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

科学的研究の応用

Molecular Self-Assembly and Anion Coordination

Research by Kalita and Baruah (2010) delves into the structural properties of amide derivatives, highlighting the tweezer-like geometry and channel-like structures formed through weak interactions. This study illuminates the compound's role in self-assembly and anion coordination, providing insights into its potential applications in material science and molecular engineering (Kalita & Baruah, 2010).

Antimicrobial Agents

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. These compounds, derived from reactions involving quinoline derivatives, were screened for antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial strategies (Holla et al., 2006).

Microtubule Destabilization

Sharma et al. (2017) identified quinolin-6-yloxyacetamides (QAs) as potent microtubule destabilizing agents that bind to the colchicine site of tubulin. This action disrupts the microtubule cytoskeleton, highlighting the compound's potential in cancer therapy, particularly against drug-resistant cancer cells (Sharma et al., 2017).

Synthesis of Novel Compounds

Bhambi et al. (2010) explored the synthesis of novel compounds with potential biological activities, including N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives. This work contributes to the expansion of chemical libraries for drug discovery and development (Bhambi et al., 2010).

Monitoring Metal Ions in Biological Systems

Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform capable of high selectivity and sensitivity towards Cd(2+), demonstrating the compound's application in environmental monitoring and possibly in tracking metal ion dynamics within living organisms (Zhou et al., 2012).

作用機序

Target of Action

Compounds with similar structures, such as imidazole and quinoline derivatives, have been reported to interact with a variety of biological targets . These targets often include receptors, enzymes, and ion channels, which play crucial roles in various physiological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing the physiological processes regulated by the target.

Biochemical Pathways

Imidazole and quinoline derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways . These pathways often involve signal transduction, gene expression, and metabolic processes. The downstream effects of these pathways can include changes in cell behavior, physiological responses, and disease progression.

Pharmacokinetics

The solubility of a compound in biological media is a key determinant of its bioavailability . Therefore, the excellent solubility of this compound in microbiological medium suggests that it may have promising pharmacokinetic properties .

Result of Action

These processes can include signal transduction, gene expression, cell proliferation, and cell death .

特性

IUPAC Name |

2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-10-15(21)18-13-5-3-4-12-6-7-14(19-16(12)13)20-9-8-17-11-20/h3-9,11H,2,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKCCOWJFUETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)